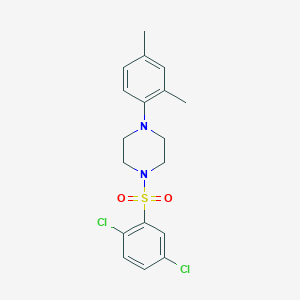
1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine (DBDP) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine and its derivatives are extensively studied for their synthesis and structural characterization. These compounds are synthesized through a series of chemical reactions involving alkylation, acidulation, reduction, and hydrolysis, demonstrating the complex methodologies employed in producing these intermediates. The structure and physico-chemical properties of these compounds are confirmed through spectroscopic methods such as IR, 1H-NMR, and X-ray diffraction, highlighting their significance in pharmaceutical and material science research (Quan, 2006), (Wang et al., 2004).
Magnetic and Crystallographic Properties
Research on the magnetic properties and crystal structure of compounds containing 1-(2,5-dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine showcases their potential in developing new materials. Studies on organic-inorganic hybrid materials, such as those involving tetrachloridocuprate(II), reveal moderate antiferromagnetic interactions and unique crystal packing arrangements, indicative of their applications in material science and engineering (Khedhiri et al., 2016).
Biological Activities
Investigations into the biological activities of piperazine-based compounds underscore their importance in pharmacology and medicine. Ultrasound-assisted synthesis of dithiocarbamates with piperazine units has been explored for their anticancer, thrombolytic, and hemolytic activities. Such studies provide insights into the therapeutic potential of these compounds, particularly in treating lung carcinoma and in thrombolytic therapy, demonstrating the broad spectrum of pharmacological applications (Hafeez et al., 2022).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of novel piperazine derivatives, including those derived from 1-(2,5-dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine, have shown promising antibacterial and antifungal properties. These compounds have been tested against various microorganisms, demonstrating their potential as effective antimicrobial agents. This research area is crucial in addressing the growing concern over antibiotic resistance and the need for new antimicrobial therapies (Shroff et al., 2022).
Enzymatic Inhibition and Drug Metabolism
The role of 1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine derivatives in inhibiting specific enzymes involved in drug metabolism has been explored. Such studies are vital for understanding the metabolic pathways of novel antidepressants and other therapeutic agents, offering insights into drug design and the development of more effective treatments with fewer side effects (Hvenegaard et al., 2012).
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-13-3-6-17(14(2)11-13)21-7-9-22(10-8-21)25(23,24)18-12-15(19)4-5-16(18)20/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZZDXIHCRKRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


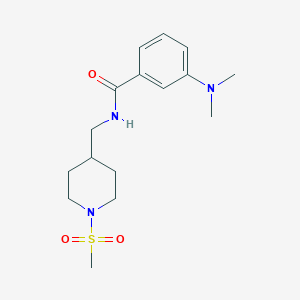
![7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2795606.png)
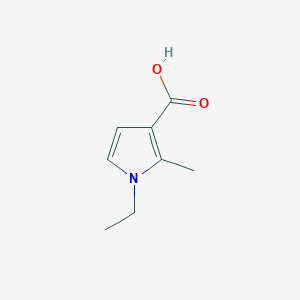
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2795609.png)

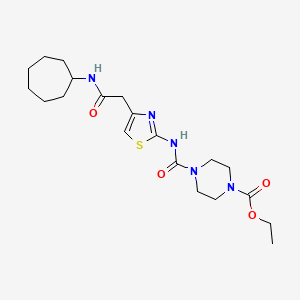
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2795616.png)
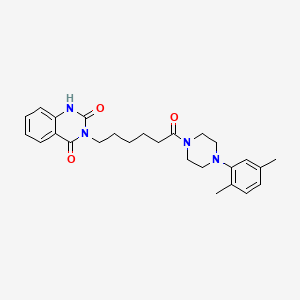
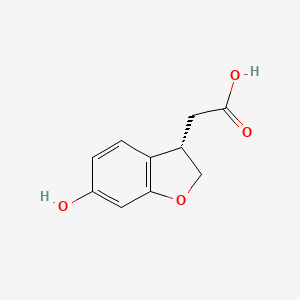
![1-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795621.png)
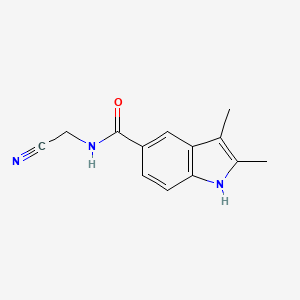

![N-[[4-(2-Fluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2795625.png)